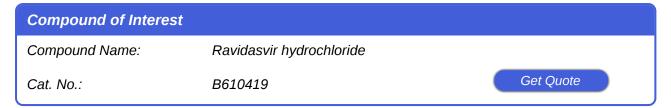


A Technical Guide to the Synthesis of Ravidasvir Hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ravidasvir, also known as PPI-668, is a potent, second-generation, pan-genotypic inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A).[1] It has demonstrated high efficacy in clinical trials, particularly when used in combination with other direct-acting antivirals like sofosbuvir, leading to high sustained virological response rates.[2] This technical guide provides a detailed overview of the synthetic pathway for **Ravidasvir hydrochloride**, consolidating information from key patents and scientific literature to serve as a comprehensive resource for chemical synthesis and drug development.

Overall Synthetic Strategy

The synthesis of **Ravidasvir hydrochloride** is a convergent process that involves the preparation of two key heterocyclic fragments: a benzimidazole-pyrrolidine moiety and a naphthalene-imidazole-pyrrolidine moiety. These fragments are then coupled via a Suzuki-Miyaura reaction to form the core structure of the molecule. The synthesis is completed by the deprotection of Boc groups and subsequent acylation with N-Moc-L-valine, followed by conversion to the hydrochloride salt.[3]

Synthesis of Key Intermediates Synthesis of the Benzimidazole Fragment



The benzimidazole portion of Ravidasvir is synthesized from 4-bromo-1,2-diaminobenzene. The synthesis involves two primary steps: amide bond formation with a protected proline derivative, followed by cyclization to form the benzimidazole ring.

A detailed experimental protocol for a key benzimidazole intermediate, methyl (R)-1-((S)-2-(6-bromo-1H-benzo[d]imidazol-2-yl)pyrrolidin-1-yl)-3-methyl-1-oxobutan-2-ylcarbamate, is outlined in the patent literature.[4] The process begins with the coupling of (S)-1-((R)-2-(methoxycarbonylamino)-3-methylbutanoyl)pyrrolidine-2-carboxylic acid and 4-bromo-1,2-diaminobenzene using a condensing agent like N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl).[4] This is followed by cyclization in the presence of an organic acid, such as acetic acid, to yield the desired benzimidazole derivative.[4]

Table 1: Experimental Protocol for the Synthesis of the Benzimidazole Intermediate[4]

Step	Reaction	Key Reagents & Solvents	Reaction Conditions
1	Amide Coupling	(S)-1-((R)-2- (methoxycarbonylami no)-3- methylbutanoyl)pyrroli dine-2-carboxylic acid, 4-bromo-1,2- diaminobenzene, EDC·HCI, Tetrahydrofuran (THF)	0°C to 25°C, ~1.5 hours
2	Benzimidazole Formation	Acetic acid, Ethyl acetate	Reflux, ~2 hours

Synthesis of the Naphthalene-Imidazole Fragment

The synthesis of the naphthalene-imidazole fragment begins with 2-bromonaphthalene and proceeds through a three-step sequence.[3]

• Friedel-Crafts Acylation: 2-bromonaphthalene undergoes a Friedel-Crafts acylation with chloroacetyl chloride in the presence of aluminum chloride to yield an α-chloroketone.[3]



- Alkylation: The resulting α-chloroketone is then alkylated with N-Boc-L-proline.[3]
- Imidazole Cyclization: The diketo intermediate is cyclized to form the imidazole ring upon heating with ammonium acetate.[3]

An alternative approach involves the Friedel-Crafts acylation of 2-bromonaphthalene with chloroacetyl chloride to give 1-(6-bromo-2-naphthyl)-2-chloroethanone. This intermediate is then coupled with N-Boc-L-proline.

Assembly of the Ravidasvir Core Structure

The core of the Ravidasvir molecule is assembled through a Suzuki-Miyaura cross-coupling reaction.

Miyaura Borylation

The brominated naphthalene-imidazole intermediate undergoes a Miyaura borylation reaction with bis(pinacolato)diboron in the presence of a palladium catalyst such as PdCl2(dppf) and a base like potassium acetate to form the corresponding boronic ester.[3]

Suzuki-Miyaura Coupling

The newly formed boronic ester is then coupled with the previously synthesized benzimidazole fragment under Suzuki conditions.[3] This reaction is typically catalyzed by a palladium catalyst, for instance, [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2), in the presence of a base such as sodium bicarbonate.

Table 2: Experimental Protocol for Suzuki-Miyaura Coupling



Step	Reaction	Key Reagents & Solvents	Reaction Conditions
1	Suzuki Coupling	Aryl boronate, 5-bromo-2-[N-Boc-pyrrolidin-2(S)-yl]imidazole, PdCl2(dppf), NaHCO3, Dioxane/H2O	85°C

Final Synthetic Steps Deprotection and Acylation

Following the successful coupling of the two main fragments, the Boc protecting groups are removed under acidic conditions.[3] The resulting free amine is then bis-acylated with N-Moc-L-valine using a coupling agent like EDCI to generate the Ravidasvir free base.[3]

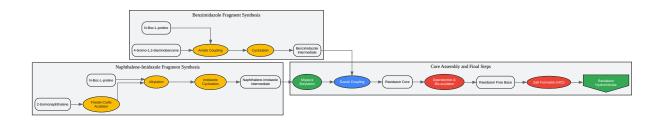
Salt Formation

The final step in the synthesis is the formation of the hydrochloride salt. The Ravidasvir free base is treated with hydrochloric acid in a suitable solvent system, such as ethanol and n-butyl acetate, followed by crystallization to yield **Ravidasvir hydrochloride**.[3]

Visualizing the Synthesis Pathway

The following diagrams illustrate the key stages in the synthesis of **Ravidasvir hydrochloride**.

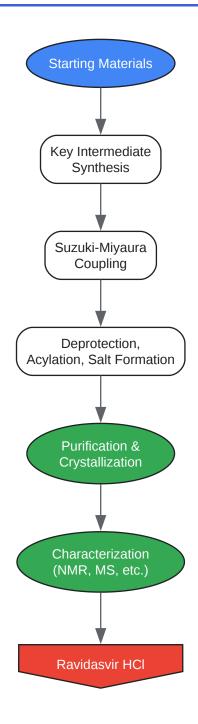




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Caption: Overview of the convergent synthesis of Ravidasvir hydrochloride.





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Caption: General experimental workflow for **Ravidasvir hydrochloride** synthesis.

Conclusion

The synthesis of **Ravidasvir hydrochloride** is a multi-step process that relies on established synthetic methodologies, including amide coupling, heterocycle formation, and palladium-catalyzed cross-coupling reactions. The convergent approach allows for the efficient assembly



of the complex molecular architecture from two key intermediates. This guide provides a foundational understanding of the synthetic pathway, which can be further optimized and adapted for large-scale production. The detailed protocols and visual representations serve as a valuable resource for chemists and researchers in the field of medicinal chemistry and drug development.

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